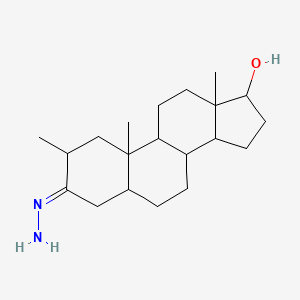
17-hydroxy-2-methylandrostan-3-one hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-hydroxy-2-methylandrostan-3-one hydrazone, also known as Oxymetholone hydrazone, is a synthetic compound that is derived from the male hormone testosterone. It is commonly used in scientific research as a reference compound for the development of new drugs.
Mécanisme D'action
17-hydroxy-2-methylandrostan-3-one hydrazone is a potent androgen receptor agonist. It binds to and activates the androgen receptor, leading to an increase in protein synthesis and muscle growth. It also has anti-catabolic effects, which means that it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-hydroxy-2-methylandrostan-3-one hydrazone include an increase in muscle mass and strength, an increase in red blood cell production, and a decrease in fat mass. It also has a positive effect on bone density and can improve overall physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 17-hydroxy-2-methylandrostan-3-one hydrazone in lab experiments include its potency and specificity as an androgen receptor agonist, its well-established synthesis method, and its use as a reference compound for the development of new drugs. The limitations include its potential toxicity and its limited availability.
Orientations Futures
For the use of 17-hydroxy-2-methylandrostan-3-one hydrazone in scientific research include the development of new drugs based on its structure and mechanism of action, the investigation of its potential therapeutic uses in conditions such as muscle wasting and osteoporosis, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system.
In conclusion, 17-hydroxy-2-methylandrostan-3-one hydrazone is a synthetic compound that is commonly used in scientific research as a reference compound for the development of new drugs. Its mechanism of action as an androgen receptor agonist leads to an increase in muscle mass and strength, an increase in red blood cell production, and a decrease in fat mass. Its advantages and limitations for lab experiments make it a valuable tool for researchers, and future directions for its use include the development of new drugs and the investigation of its potential therapeutic uses in various conditions.
Méthodes De Synthèse
The synthesis of 17-hydroxy-2-methylandrostan-3-one hydrazone involves the reaction of oxymetholone with hydrazine hydrate in the presence of a solvent such as ethanol or methanol. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
17-hydroxy-2-methylandrostan-3-one hydrazone is commonly used in scientific research as a reference compound for the development of new drugs. It is also used as a standard for the calibration of analytical instruments such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Propriétés
IUPAC Name |
(3E)-3-hydrazinylidene-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-12-11-20(3)13(10-17(12)22-21)4-5-14-15-6-7-18(23)19(15,2)9-8-16(14)20/h12-16,18,23H,4-11,21H2,1-3H3/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOTJMJDQSAEQ-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC2(C(CCC3C2CCC4(C3CCC4O)C)C/C1=N\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

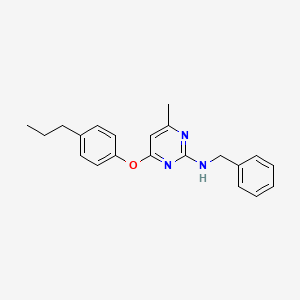
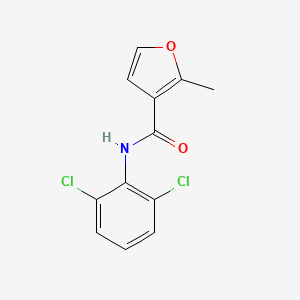
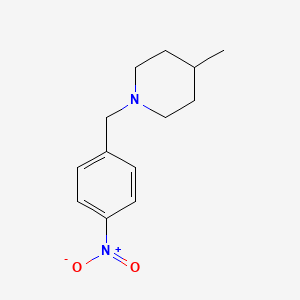

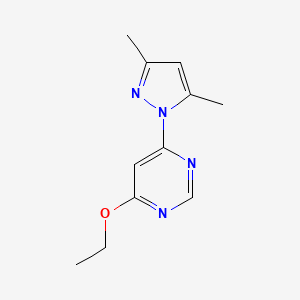
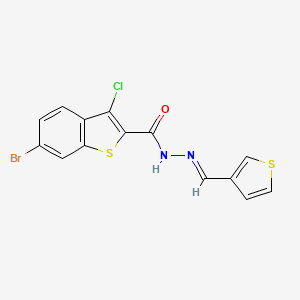
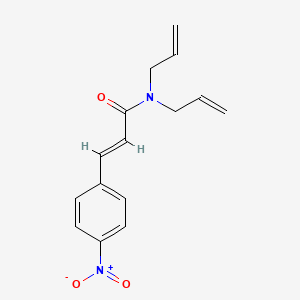
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)
![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)
